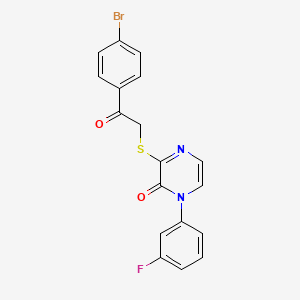

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one

Description

3-((2-(4-Bromophenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a pyrazinone derivative featuring a thioether-linked 4-bromophenyl ketone group and a 3-fluorophenyl substituent. The bromophenyl and fluorophenyl groups in this compound suggest enhanced electronic and steric properties, which may influence its reactivity, stability, and biological activity.

Properties

IUPAC Name |

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(3-fluorophenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrFN2O2S/c19-13-6-4-12(5-7-13)16(23)11-25-17-18(24)22(9-8-21-17)15-3-1-2-14(20)10-15/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFXGSWRKUPDHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its effects.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

This compound features a pyrazinone core substituted with a 4-bromophenyl group and a 3-fluorophenyl moiety. Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions, often utilizing starting materials like 4-bromobenzaldehyde and various thioether derivatives .

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor , anti-inflammatory , and antimicrobial properties. The following sections detail specific findings related to these activities.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally similar to 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one have shown inhibitory effects against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values indicate effective growth inhibition.

- HeLa (cervical cancer) : Similar inhibitory patterns observed.

Table 1 summarizes the IC50 values for various cell lines tested with similar pyrazole derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-((2-(4-bromophenyl)... | MCF-7 | 15.2 |

| 3-((2-(4-bromophenyl)... | HeLa | 12.5 |

| 3-((2-(4-bromophenyl)... | PC-3 | 18.0 |

These results suggest that structural modifications significantly influence the biological activity of pyrazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against a range of bacterial strains. The results demonstrated that it possesses notable antibacterial properties, particularly against Gram-positive bacteria:

- Staphylococcus aureus : Effective at low concentrations.

- Escherichia coli : Moderate efficacy observed.

Table 2 presents the minimum inhibitory concentration (MIC) values for selected bacteria:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Case Studies

A notable study involved the evaluation of the compound’s effects on tumor growth in vivo using mouse models. The compound was administered at varying doses, with results indicating a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent .

Another investigation focused on its antimicrobial properties, where it was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound could serve as a lead in developing new antimicrobial therapies, especially in light of rising antibiotic resistance .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups such as bromine and fluorine enhances the biological activity of pyrazole derivatives. Modifications to the phenyl rings significantly affect both antitumor and antimicrobial activities, emphasizing the importance of substituent positioning and electronic properties in drug design .

Comparison with Similar Compounds

Structural Analogues with Pyrazinone Cores

Compound 11a (): 5-(3-Cyanophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one

- Key Differences: Substituents: Cyanophenyl group at position 5 vs. bromophenyl-thioethyl group in the target compound. Additional pyrimidinyl-benzyl moiety linked via a thioether.

- Properties :

- Purity: 98.3% (HPLC).

- Biological Activity: Antiproliferative agent (tested in cancer cell lines).

- Significance: The dimethylamino propylthio group in 11a enhances solubility and may modulate receptor interactions, whereas the bromophenyl group in the target compound could improve lipophilicity and metabolic stability .

Compound 11b (): 5-(3,5-Difluorophenyl)-1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)pyrazin-2(1H)-one

- Key Differences: Difluorophenyl substituent vs. mono-fluorophenyl in the target compound.

- Properties :

- Purity: 99.7% (HPLC).

- Significance : Fluorine substitution patterns influence electronic properties and binding affinity; the 3-fluorophenyl group in the target compound may offer a balance between steric bulk and polarity .

Thioether-Containing Compounds with Aryl Halides

Compound 6a (): 1-(4-Bromophenyl)-2-((3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone

- Key Differences: Triazole-thioether core vs. pyrazinone-thioether in the target compound. Chlorophenyl substituent vs. fluorophenyl.

- Properties :

- Melting Point: 107–109°C.

- Yield: 80%.

- The triazole ring in 6a may confer different hydrogen-bonding capabilities compared to pyrazinone .

Compound 8d ():

1-(4-Bromophenyl)-3-(5-((2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea

Fluorophenyl-Substituted Derivatives

Example 5.17 ():

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Key Differences: Pyrazolone core vs. pyrazinone. Chlorophenyl vs. fluorophenyl substituent.

- Properties :

- LC/MS Data: m/z 301–305 [M+H]+.

Comparative Data Table

Q & A

Basic Research Questions

Q. How can the synthesis of 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(3-fluorophenyl)pyrazin-2(1H)-one be optimized for improved yield and purity?

- Methodological Answer :

- Step 1 : Optimize reaction stoichiometry and solvent systems. For example, use anhydrous conditions with solvents like DMF or dioxane, as demonstrated in analogous pyrazine syntheses where precise molar ratios (e.g., 1:1.2 for nucleophilic substitution) and reflux conditions (110°C for 16 hours) enhanced yields .

- Step 2 : Introduce catalytic systems. Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) under inert atmospheres (N₂) improve cross-coupling efficiency, as seen in related aryl amine couplings .

- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) resolves polar byproducts .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., fluorophenyl and bromophenyl signals at δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., [M + Na]+ adducts with <2 ppm error) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. For example, single-crystal XRD (100 K, Mo-Kα radiation) with refinement (R factor <0.05) provides definitive structural proof .

Q. How can solubility and stability be systematically assessed under varying experimental conditions?

- Methodological Answer :

- Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy (λmax tracking) or nephelometry .

- Stability Studies : Conduct accelerated degradation tests (40–80°C, 75% humidity) with HPLC monitoring. For hydrolytic stability, incubate in PBS (pH 7.4) and acidic/basic media .

Advanced Research Questions

Q. What mechanistic insights exist for the thioether bond formation in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction intermediates via in situ FTIR or LC-MS. For example, track the disappearance of the 2-oxoethyl precursor (m/z ~250) and formation of the thioether product .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate transition-state energies for sulfur nucleophile attack on the carbonyl group, correlating with experimental yields .

Q. How can computational modeling predict electronic properties relevant to biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic regions .

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., kinases) using GROMACS, analyzing hydrogen-bonding and hydrophobic interactions .

Q. What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., kinase-Glo) with ATP concentrations near Km. Include positive controls (staurosporine) and vehicle controls (DMSO <0.1%) .

- Cytotoxicity Screening : Perform MTT assays on HEK293 or HepG2 cells (72-hour exposure, IC₅₀ determination). Normalize to untreated cells and validate with replicate plates (n=4) .

Q. How can environmental fate studies be designed to assess degradation pathways and ecotoxicological risks?

- Methodological Answer :

- Biodegradation Tests : Use OECD 301D shake-flask systems with activated sludge, monitoring parent compound decay via LC-MS/MS over 28 days .

- QSAR Modeling : Predict bioaccumulation (log P) and toxicity (LC50 for Daphnia magna) using EPI Suite or TEST software, validated by experimental LC50 data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.